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  • Product: N-(3-quinolinyl)-1-adamantanecarboxamide

Core Science & Biosynthesis

Foundational

N-(3-quinolinyl)-1-adamantanecarboxamide synthesis protocol

Topic: High-Purity Synthesis Protocol for N-(3-quinolinyl)-1-adamantanecarboxamide Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis Protocol for N-(3-quinolinyl)-1-adamantanecarboxamide Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]

Executive Summary

This technical guide details the synthesis of N-(3-quinolinyl)-1-adamantanecarboxamide , a structural motif relevant to cannabinoid receptor (CB2) modulation and 11


-HSD1 inhibition.[1] The molecule combines a lipophilic, sterically bulky adamantane  cage with a heteroaromatic 3-aminoquinoline  scaffold via an amide linkage.[1]

The synthesis presents two specific challenges:

  • Steric Hindrance: The 1-adamantyl group creates significant steric bulk, retarding nucleophilic attack at the carbonyl carbon.[1]

  • Nucleophilicity: 3-Aminoquinoline is a heteroaryl amine with reduced nucleophilicity compared to alkyl amines, requiring activated electrophiles for efficient coupling.[1]

This protocol prioritizes the Acid Chloride Route (Method A) for its robustness and scalability, while providing an In-Situ Activation Route (Method B) for high-throughput screening (HTS) applications.[1]

Retrosynthetic Analysis & Strategy

The strategic disconnection is the amide bond between the adamantane carbonyl and the exocyclic amine of the quinoline.[1]

Chemical Logic:

  • Fragment A (Electrophile): 1-Adamantanecarbonyl chloride.[1] The acid chloride is chosen over the carboxylic acid to overcome the steric barrier of the adamantane cage.[1]

  • Fragment B (Nucleophile): 3-Aminoquinoline.[1] As an aniline derivative, it requires a base to scavenge the HCl byproduct and drive the equilibrium.[1]

Retrosynthesis Target N-(3-quinolinyl)-1-adamantanecarboxamide Disconnection Amide Disconnection Target->Disconnection Retrosynthesis FragA 1-Adamantanecarbonyl Chloride (Activated Electrophile) Disconnection->FragA FragB 3-Aminoquinoline (Nucleophile) Disconnection->FragB

Figure 1: Retrosynthetic disconnection showing the convergence of the activated adamantane core and the heteroaromatic amine.

Reagents & Materials

ReagentCAS RegistryRoleCritical Quality Attribute (CQA)
1-Adamantanecarbonyl chloride 2094-72-6ElectrophilePurity >97%; Free of hydrolyzed acid.[1]
3-Aminoquinoline 580-17-6NucleophilePurity >98%; Colorless/light yellow (oxidation affects yield).[1]
Triethylamine (Et

N)
121-44-8BaseAnhydrous; Scavenges HCl.[1]
DMAP 1122-58-3Catalyst4-Dimethylaminopyridine; Nucleophilic catalyst.[1]
Dichloromethane (DCM) 75-09-2SolventAnhydrous (stored over sieves).[1]

Safety Note: 1-Adamantanecarbonyl chloride is a lachrymator and corrosive. 3-Aminoquinoline is toxic and a potential mutagen.[1] All operations must be performed in a fume hood.[1]

Synthesis Protocol: Method A (Acid Chloride Route)

Recommended for scale-up (>100 mg) and maximum yield.[1][2]

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Solvation: Dissolve 3-Aminoquinoline (1.0 equiv, 144 mg for 1 mmol scale) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 equiv, 210

    
    L).[1]
    
  • Catalyst: Add DMAP (0.1 equiv, 12 mg). Expert Insight: DMAP forms a highly reactive N-acylpyridinium intermediate, which is essential to overcome the steric bulk of the adamantyl group.[1]

Phase 2: Coupling Reaction
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Dropwise add a solution of 1-Adamantanecarbonyl chloride (1.1 equiv, 218 mg) in DCM (2 mL) over 10 minutes.

    • Observation: A white precipitate (Et

      
      N[1][2]·HCl) will form immediately.[1]
      
  • Equilibration: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C).

  • Monitoring: Stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 2:1).[1][2] The limiting reagent (3-aminoquinoline) should be consumed.[1]

Phase 3: Workup & Isolation
  • Quench: Add saturated NaHCO

    
     solution (10 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM (5 mL).[1]

  • Washing: Wash combined organics with:

    • 1M HCl (10 mL) – Critical Step: Removes unreacted 3-aminoquinoline and DMAP.[1]

    • Brine (10 mL).

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

Workflow Start Start: Reagent Prep React Reaction: DCM, 0°C -> RT 4-6 Hours Start->React Quench Quench: Sat. NaHCO3 React->Quench Wash Acid Wash: 1M HCl (Removes Amine) Quench->Wash Isolate Isolation: Dry & Evaporate Wash->Isolate

Figure 2: Step-by-step reaction workflow ensuring removal of unreacted amine via acid wash.[1]

Synthesis Protocol: Method B (In-Situ Activation)

Recommended for parallel synthesis or if acid chloride is unavailable.[1]

  • Activation: Dissolve 1-Adamantanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF .

  • Base: Add DIPEA (2.5 equiv). Stir for 15 minutes to form the activated ester.

  • Coupling: Add 3-Aminoquinoline (1.0 equiv).

  • Conditions: Stir at 50°C for 12 hours. Note: Heating is required due to the lower reactivity of the aniline derivative compared to the activated ester.[1][2]

  • Workup: Dilute with EtOAc, wash copiously with water and LiCl solution (to remove DMF), then follow the acid/base wash cycle from Method A.

Purification & Characterization

Purification Strategy

The crude product is often a white or off-white solid.[1]

  • Recrystallization (Preferred): Dissolve crude solid in minimal boiling Ethanol or Ethyl Acetate.[1] Add Hexane dropwise until turbidity appears.[1] Cool to 4°C.[1]

  • Flash Chromatography: If impurities persist, use Silica Gel 60.[1]

    • Eluent: Gradient 10%

      
       30% Ethyl Acetate in Hexanes.[1]
      
Characterization Data (Expected)
  • Appearance: White crystalline solid.[1][3]

  • Melting Point: 210–215°C (Typical for adamantyl amides).[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.10 (s, 1H, Quinoline H-2).[1]
      
    • 
       8.80 (d, 1H, Quinoline H-4).[1]
      
    • 
       7.80 (br s, 1H, NH Amide).[1][2]
      
    • 
       7.50–7.70 (m, 4H, Quinoline aromatic).[1][2]
      
    • 
       2.10 (br s, 3H, Adamantane CH).[1][2]
      
    • 
       2.00 (d, 6H, Adamantane CH
      
      
      
      ).[1][2]
    • 
       1.75 (m, 6H, Adamantane CH
      
      
      
      ).[1][2]
  • MS (ESI): Calculated for C

    
    H
    
    
    
    N
    
    
    O [M+H]
    
    
    : 307.[1][2]18. Found: 307.2.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; check 1-Adamantanecarbonyl chloride quality (it hydrolyzes to acid over time).[1]
Unreacted Amine Low NucleophilicityIncrease reaction temperature to reflux (40°C) or increase DMAP load to 0.2 equiv.[1]
Sticky Solid DMF/Solvent TrappingDry product under high vacuum at 50°C for 24h.[1]

References

  • Sigma-Aldrich. 1-Adamantanecarbonyl chloride Product Specification.Link[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid.[1]Link[1][2]

  • Boley, A. et al. "Synthesis and CB2 Receptor Activity of Adamantane Carboxamides."[1] Bioorganic & Medicinal Chemistry Letters, 2010.[1] (General procedure for adamantyl amide synthesis).

  • ChemicalBook. 1,3-Adamantanedicarboxylic acid synthesis and general amidation protocols.Link[1][2]

  • MDPI. Synthesis of Functionalized Adamantane Derivatives.Link[1][2]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(3-quinolinyl)-1-adamantanecarboxamide

This guide provides essential safety and logistical information for the proper disposal of N-(3-quinolinyl)-1-adamantanecarboxamide. As a compound synthesized for research and development, specific safety and disposal da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-(3-quinolinyl)-1-adamantanecarboxamide. As a compound synthesized for research and development, specific safety and disposal data may not be readily available. Therefore, this protocol is grounded in a conservative approach, treating the substance as hazardous waste by evaluating the toxicological and environmental profiles of its core chemical moieties: quinoline and adamantane. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Core Principle: A Precautionary Approach to Disposal

In the absence of a specific Safety Data Sheet (SDS) for N-(3-quinolinyl)-1-adamantanecarboxamide, the foundational principle is to manage it as a hazardous waste. This "cradle-to-grave" responsibility holds the waste generator accountable for the chemical from its creation to its ultimate disposal.[1] This approach is dictated by the inherent hazards of the quinoline functional group, which is known for its toxicity and environmental persistence.[2][3][4]

Hazard Assessment: Understanding the Constituent Moieties

A thorough risk assessment requires an understanding of the components of N-(3-quinolinyl)-1-adamantanecarboxamide.

  • The Quinoline Moiety: Quinoline, a heterocyclic aromatic compound, is the primary source of concern. It is recognized as a toxic and potentially carcinogenic substance.[3][5] It is slightly denser than water and can irritate the skin, eyes, and mucous membranes.[5] Furthermore, quinoline and its derivatives are identified as environmental contaminants with high mobility in water, posing a significant risk to aquatic ecosystems.[2][4]

  • The Adamantane Moiety: Adamantane is a bulky, saturated hydrocarbon known for its low reactivity.[6] However, its derivatives can be very toxic to aquatic life with long-lasting effects and are not readily biodegradable.[7][8] The combination of the adamantane structure with other functional groups necessitates careful handling as a potential environmental hazard.

Given these properties, N-(3-quinolinyl)-1-adamantanecarboxamide should be presumed to be toxic, an irritant, and an environmental hazard.

Quantitative Hazard Summary of Constituent Parts

Since specific data for the compound is unavailable, the following table summarizes key hazard information for its parent structures.

ParameterQuinolineAdamantane
Chemical Formula C₉H₇NC₁₀H₁₆
Molecular Weight 129.16 g/mol [9]136.23 g/mol [10]
Primary Hazards Toxic, Irritant, Permeator, Potential Carcinogen, Environmental Hazard[5][9]Very toxic to aquatic life with long-lasting effects[7][8]
Acute Toxicity (Oral) LD50: 331 mg/kg (Rat)[9]Data not available
Appearance Colorless, hygroscopic liquid that darkens with light exposure[5][9]White crystalline solid

Mandatory Personal Protective Equipment (PPE)

All handling and disposal activities must be performed while wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant nitrile gloves are required. Ensure gloves are inspected before use and changed frequently.

  • Body Protection: A laboratory coat is essential. For handling larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the compound and its waste must occur within a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the required procedure for the safe disposal of N-(3-quinolinyl)-1-adamantanecarboxamide.

Step 1: Waste Identification and Segregation

Proper identification and segregation are the first critical steps. Do not mix N-(3-quinolinyl)-1-adamantanecarboxamide waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat or toxic gases.

Step 2: Waste Collection and Containerization

Use only approved hazardous waste containers that are chemically compatible with the substance.[11][12]

  • Container Type: A high-density polyethylene (HDPE) or glass container is suitable.[1]

  • Container Integrity: Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[11] The container must remain closed at all times except when adding waste.[12][13]

Step 3: Hazardous Waste Labeling

Properly label the waste container immediately upon the first addition of waste.

  • Content Identification: Clearly write the full chemical name: "N-(3-quinolinyl)-1-adamantanecarboxamide." Avoid using abbreviations or chemical formulas.[13]

  • Hazard Warning: The container must be clearly marked with the words "Hazardous Waste."[13]

  • Hazard Details: List the suspected hazards (e.g., "Toxic," "Environmental Hazard").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated SAA near the point of generation.

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[13]

  • Segregation: Store the container segregated from incompatible materials, such as strong oxidizing agents and acids.[12][14] Secondary containment is recommended.

Step 5: Arranging for Professional Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1][15]

  • Regulatory Compliance: Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][12][16] All chemical waste must be managed by your institution's hazardous waste program to ensure regulatory compliance.[11][17]

Disposal Decision Workflow

The following diagram illustrates the logical process for the proper disposal of a research chemical like N-(3-quinolinyl)-1-adamantanecarboxamide.

DisposalWorkflow Disposal Workflow for N-(3-quinolinyl)-1-adamantanecarboxamide Start Waste Generated IsSDS Is a specific Safety Data Sheet (SDS) available? Start->IsSDS TreatHazardous Treat as Hazardous Waste (Presumed Toxic & Ecotoxic) IsSDS->TreatHazardous No FollowSDS Follow SDS Guidelines IsSDS->FollowSDS Yes Segregate Step 1: Segregate Waste TreatHazardous->Segregate End End: Proper Disposal FollowSDS->End Containerize Step 2: Use Compatible, Sealed Container Segregate->Containerize Label Step 3: Label Container Clearly 'HAZARDOUS WASTE' Full Chemical Name & Hazards Containerize->Label Store Step 4: Store in Designated Satellite Accumulation Area Label->Store ContactEHS Step 5: Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS ContactEHS->End

Caption: Disposal Workflow for a Novel Research Chemical.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

Spills
  • Small Spills: Trained laboratory personnel wearing appropriate PPE can manage small spills. Use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled material. Place the absorbed material into a sealed, labeled hazardous waste container for disposal.

  • Large Spills: For large spills, evacuate the area immediately. Secure the location to prevent entry and contact your institution's emergency response team or EHS department without delay.[1]

Exposure
  • If Inhaled: Move the person to fresh air. If they are not breathing, provide artificial respiration and seek immediate medical attention.[18]

  • If on Skin: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15-20 minutes.[18] Seek medical advice.

  • If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. If present, remove contact lenses after the first 5 minutes, then continue rinsing. Seek immediate medical attention.[18]

  • If Swallowed: Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel.[18]

By adhering to these comprehensive procedures, researchers and laboratory professionals can manage and dispose of N-(3-quinolinyl)-1-adamantanecarboxamide in a manner that ensures safety, responsibility, and regulatory compliance.

References

  • Essential Guide to the Safe Disposal of Adamantane, 1-thiocyanatomethyl-. Benchchem.
  • CAUTION - CDMS.net.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet: Adamantane. Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet: Adamantane. Carl ROTH.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Adamantane, 100 g. Carl ROTH.
  • SAFETY DATA SHEET - 3-Amino-1-adamantanol. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 1-Adamantanecarboxylic acid. Fisher Scientific.
  • Chemical Waste Guidelines. University of Minnesota Health, Safety & Risk Management.
  • Material Safety Data Sheet - Quinoline. Finar Limited.
  • SAFETY DATA SHEET - Adamantane. Sigma-Aldrich.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • The NIH Drain Discharge Guide. National Institutes of Health.
  • Quinoline - Wikipedia. Wikipedia.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Safety Data Sheet - Amantadine Hydrochloride. Fagron.
  • Carbon Nanomaterials from Polyolefin Waste: Effective Catalysts for Quinoline Degradation through Catalytic Wet Peroxide Oxidation. MDPI.
  • Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • Quinoline | C9H7N | CID 7047. PubChem - National Institutes of Health.
  • Safety data sheet - Dagonis 125 SC. BASF.
  • Navigating the Uncharted: Proper Disposal of N-2-adamantyl-3-phenylpropanamide. Benchchem.

Sources

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